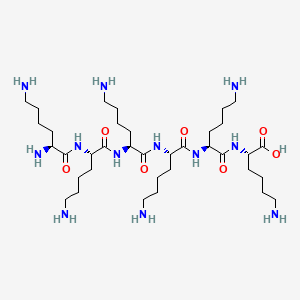

L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Description

Properties

CAS No. |

554-38-1 |

|---|---|

Molecular Formula |

C36H74N12O7 |

Molecular Weight |

787.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C36H74N12O7/c37-19-7-1-13-25(43)31(49)44-26(14-2-8-20-38)32(50)45-27(15-3-9-21-39)33(51)46-28(16-4-10-22-40)34(52)47-29(17-5-11-23-41)35(53)48-30(36(54)55)18-6-12-24-42/h25-30H,1-24,37-43H2,(H,44,49)(H,45,50)(H,46,51)(H,47,52)(H,48,53)(H,54,55)/t25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

ARDMSUOMORZJEN-WPMUBMLPSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino group of the incoming lysine is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the growing peptide chain.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.

Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods: Industrial production of such peptides may involve large-scale SPPS or recombinant DNA technology, where genes encoding the peptide are inserted into microorganisms like E. coli, which then express the peptide. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Oxidation Reactions

The peptide’s lysine residues undergo oxidation via enzymatic pathways, particularly through lysyl oxidase (LOX) activity. LOX enzymes catalyze the conversion of the ε-amino group of lysine to aldehydes (allysine ), which can undergo subsequent reactions:

LOX activity is critical in extracellular matrix proteins, where lysine oxidation enables structural crosslinking. This mechanism is inhibited by biotin-hydrazide, which traps aldehyde intermediates .

Reduction Reactions

Lysine catabolism involves reductive pathways, such as the saccharopine pathway :

This reduction step is part of a feedback-regulated pathway to control intracellular lysine levels .

Crosslinking via Schiff Base Formation

Allysine intermediates formed during oxidation can react with other lysine residues to form Schiff bases or aldol condensation products :

This process is critical in collagen and elastin stability, though direct evidence for this hexapeptide’s involvement is not explicitly detailed in the provided sources.

Scientific Research Applications

Chemistry:

- Used as a building block in peptide synthesis.

- Acts as a linker for conjugating biologically active molecules.

Biology:

- Studied for its role in protein-protein interactions.

- Used in the design of enzyme substrates and inhibitors.

Medicine:

- Investigated for its potential in drug delivery systems.

- Explored as a therapeutic agent in cancer treatment due to its ability to deliver multiple anticancer peptides.

Industry:

Mechanism of Action

The mechanism of action of L-Lysine, L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes to release active lysine residues or peptides. These active peptides can interact with various molecular targets, including enzymes, receptors, and cellular proteins, modulating their activity and influencing cellular pathways. The ε-amino group of lysine often participates in hydrogen bonding and acts as a general base in catalysis, playing a crucial role in the compound’s biological activity .

Comparison with Similar Compounds

L-Lysine

L-Lysine (C₆H₁₄N₂O₂; MW 146.19 g/mol) is an essential α-amino acid with two primary amino groups (α and ε). It is produced industrially via microbial fermentation (80% of global production) and chemical synthesis (20%) . The hydrochloride form (L-lysine HCl; MW 182.65 g/mol) is the most common commercial product, containing ≥78% lysine by mass and meeting specifications of ≥98.5% purity . Applications span feed additives (50–80% of use), pharmaceuticals (e.g., antiviral and antiglycation therapies), and material science (e.g., membrane modification) .

Poly(L-lysine) Oligomers

Poly(L-lysine) refers to polymers of L-lysine residues linked by peptide bonds. These oligomers are synthesized via chemical conjugation, such as coupling methotrexate to poly(L-lysine) backbones using diphenylphosphoryl azide . Key applications include drug delivery, biomaterial modification, and enzyme inhibition .

Structural and Functional Comparison

Molecular Properties

Production Methods

- L-Lysine : Fermentation using Corynebacterium glutamicum or Escherichia coli strains, optimized for yield (≥98.5% purity) .

- Poly(L-lysine) : Chemical synthesis (e.g., solid-phase peptide synthesis) or enzymatic polymerization. For example, methotrexate-conjugated poly(L-lysine) is synthesized via regioselective coupling .

L-Lysine

- Pharmaceuticals : Reduces advanced glycation end products (AGEs) in type 2 diabetes, improving lysozyme function .

- Material Science : Enhances hydrophilicity and antifouling properties of reverse osmosis membranes via electrostatic repulsion .

- Food Industry : Modifies wheat gluten gel structure by exposing hydrophobic groups .

Poly(L-lysine) Oligomers

- Drug Delivery : Methotrexate-poly(L-lysine) conjugates show controlled release and reduced toxicity .

- Biomaterials: Poly(L-lysine)-modified zein nanofibers improve neural stem cell adhesion and differentiation .

- Enzyme Inhibition: L-lysine ureido derivatives (e.g., compound 5d) inhibit aminopeptidase N (IC₅₀ = 4.51 µM), comparable to Bestatin .

L-Lysine

Poly(L-lysine) Oligomers

- DNA Interaction: Positively charged ε-amino groups bind DNA, enabling applications in gene delivery .

- Enzyme Targeting : Covalent linkage of L-lysine to inhibitors (e.g., ASP3026 analogues) enhances Plasmodium lysyl-tRNA synthetase inhibition .

Biological Activity

L-Lysine is an essential amino acid known for its various biological activities, including its role in protein synthesis, collagen formation, and potential therapeutic applications. This article focuses on the biological activity of L-lysine, particularly in the context of its oligomeric form, specifically "L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl," and explores its mechanisms of action, biochemical properties, and potential applications.

Biological Functions of L-Lysine

1. Protein Synthesis and Collagen Formation

L-lysine plays a crucial role in protein synthesis and is a key component in the structure of collagen. Collagen is vital for maintaining skin elasticity and structural integrity in connective tissues. The enzyme lysyl oxidase catalyzes the formation of cross-links between lysine residues in collagen, which enhances the tensile strength and stability of the collagen fibers .

2. Antimicrobial Properties

Research has indicated that lysine oxidase exhibits antimicrobial activity through the generation of hydrogen peroxide during the oxidative deamination of lysine. This property can be leveraged in developing antimicrobial agents .

1. Enzymatic Activity

Lysyl oxidase catalyzes the oxidative deamination of lysine residues, resulting in the production of aldehydes that facilitate cross-linking within collagen and elastin . The mechanism involves the conversion of L-lysine to allysine, which then reacts with other lysine residues to form complex cross-links essential for tissue integrity.

2. Inhibition of Amyloid Oligomerization

Recent studies have shown that L-lysine can inhibit amyloid β oligomerization, a process implicated in Alzheimer's disease. This inhibition occurs through specific interactions with dietary ingredients that target lysine residues, potentially offering a therapeutic avenue for neurodegenerative diseases .

Table 1: Summary of Key Studies on L-Lysine

Pharmacokinetics

L-lysine is absorbed efficiently through the gastrointestinal tract, with peak plasma concentrations occurring within 1–2 hours post-ingestion. The pharmacokinetic profile indicates a short half-life, suggesting frequent dosing may be necessary to maintain therapeutic levels .

Q & A

Q. What analytical methods are recommended for quantifying L-lysine and its oligopeptides in biological samples?

High-performance liquid chromatography (HPLC) is widely used for precise quantification of free L-lysine, while enzymatic assays employing L-lysine oxidase (LyOx) are effective for detecting lysine in complex matrices like food or serum . For oligopeptides, matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) provides structural characterization, though sample preparation must minimize interference from salts or proteins . The Folin phenol reagent method (Lowry assay) is suitable for total protein content measurement but lacks specificity for lysine residues .

Q. How can researchers optimize lysine biosynthesis pathways in microbial fermentation systems?

Strain improvement via mutagenesis (e.g., UV or chemical mutagens) and metabolic engineering (e.g., overexpression of dapA or lysC genes) are primary strategies. Experimental designs should include fed-batch fermentation with real-time monitoring of glucose, ammonium, and lysine titers. Patent analyses suggest combining gene editing with fermentation parameter optimization (pH 6.8–7.2, dissolved O₂ >30%) to bypass feedback inhibition .

Q. What in vivo models are suitable for studying lysine’s role in calcium absorption and bone health?

Weaning piglets are preferred due to their digestive similarity to humans. Studies using lysine-deficient diets supplemented with 0.7% L-lysine·HCl show increased calcium absorption via intestinal transporters (e.g., TRPV6), with bone mineral density measured via dual-energy X-ray absorptiometry (DXA) . Rodent models require higher lysine doses (1.2–1.5% of diet) to observe comparable effects .

Advanced Research Questions

Q. How do conflicting results on lysine’s anti-inflammatory effects in neurological models arise, and how can they be resolved?

Discrepancies in murine intracerebral hemorrhage studies may stem from dosage variations (50–200 mg/kg) and timing of administration (pre- vs. post-injury). Advanced protocols should standardize inflammatory markers (e.g., IL-6, TNF-α) and use deuterated lysine (L-lysine-d9) to track pharmacokinetics . Contradictory data on serotonin modulation (e.g., receptor antagonism vs. GABA upregulation) require dual-labeling immunofluorescence to map lysine’s neural pathways .

Q. What methodological considerations are critical when comparing the bioavailability of synthetic lysine salts (e.g., HCl vs. sulfate) in animal trials?

Randomized complete block designs (RCBD) with stratified body weight and sex are essential to minimize variability. In swine studies, lysine·SO₄ exhibits 106–119% relative bioavailability (RBV) vs. lysine·HCl, measured via nitrogen retention and ileal digestibility assays. Confounding factors include sulfate’s hygroscopicity, which necessitates strict feed moisture control (<10%) .

Q. How can researchers address limitations in enzymatic lysine detection methods for plant-based matrices?

Legume proteins’ intrinsic anti-radical properties interfere with LyOx-based assays. Pre-treatment with trichloroacetic acid (TCA) precipitation followed by ultrafiltration (10 kDa cutoff) improves specificity. Alternatively, isotope dilution mass spectrometry (IDMS) with ¹³C-labeled lysine internal standards achieves >98% accuracy in complex plant extracts .

Data Interpretation and Conflict Resolution

Q. How should contradictory findings on lysine’s role in viral infection inhibition be reconciled?

While lysine inhibits herpes simplex virus (HSV) replication by competing with arginine, its efficacy against SARS-CoV-2 is debated. In vitro studies using Vero E6 cells require stringent controls for pH (lysine raises lysosomal pH) and arginine co-supplementation. Meta-analyses of RNA-seq data can identify conserved lysine-dependent antiviral pathways (e.g., mTOR signaling) across viruses .

Q. What statistical approaches are recommended for analyzing lysine supplementation trials with small sample sizes?

Paired t-tests and linear mixed-effects models (LMMs) account for individual variability in longitudinal studies. For example, broiler trials with n=80 chicks (4 treatments × 20 replicates) use Duncan’s multiple range test to compare weight gain means, while bootstrapping adjusts for non-normal distributions in digestibility data .

Methodological Innovations

Q. What emerging techniques enhance structural analysis of lysine-rich oligopeptides (e.g., L-lysyl-L-lysyl-L-lysine)?

Cryogenic electron microscopy (cryo-EM) resolves tertiary structures at <3 Å resolution, critical for studying lysine’s role in collagen crosslinking. Solid-phase peptide synthesis (SPPS) with Fmoc-lysine(Boc)₃ enables custom oligomer synthesis, while 2D-NMR (¹H-¹³C HSQC) tracks conformational changes in physiological buffers .

Q. How can multi-omics approaches elucidate lysine’s metabolic interactions in chronic disease models?

Integrated proteomics (TMT labeling) and metabolomics (LC-QTOF-MS) in diabetic rodent models reveal lysine’s suppression of advanced glycation end products (AGEs) via the glyoxalase pathway. CRISPR-Cas9 knockout of lysine decarboxylase (LdcC) in gut microbiota further links lysine catabolism to host insulin sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.